- Facile preparation of 2-imidazolines from aldehydes with tert-butyl hypochloriteSynthesis, 2007, (13), 1939-1942,
Cas no 936-49-2 (2-Phenyl-2-imidazoline)
2-Phenyl-2-imidazoline structure
2-Phenyl-2-imidazoline Properties
Names and Identifiers
-
- 2-Phenyl-4,5-dihydro-1H-imidazole
- 2-Phenylimidazoline
- 2-Phenyl-2-imidazoline
- 4,5-Dihydro-2-phenyl-1H-imidazole
- 2-Imidazoline,2-phenyl- (6CI,7CI,8CI)
- 2-Phenyl-4,5-dihydroimidazole
- 2PZ-L
- B 31
- Curezol2PZ-L
- NSC 54747
- Veba B 31
- Vestagon B 31
- 2-Imidazoline, 2-phenyl- (6CI, 7CI, 8CI)
- 4,5-Dihydro-2-phenyl-1H-imidazole (ACI)
- Curezol 2PZ-L
- Curezol 2PZL-T
- Eutomer B 31
- Jietongda SA 31
- SA 31
- 2-Phenyl-4,5-dihydro-1H-imidazole #
- AC-11337
- E78R99DCH8
- EN300-29510
- 2-IMIDAZOLINE, 2-PHENYL-
- MFCD00005180
- STK367860
- EC 213-313-4
- W-100236
- 2-Phenyl-2-imidazoline, >=96% (HPLC)
- BRN 0119250
- DTXSID5061322
- 936-49-2
- NSC54747
- EINECS 213-313-4
- 1H-Imidazole,5-dihydro-2-phenyl-
- STR05026
- BDBM50240363
- 2-Phenyl-1H-Imidazoline
- NS00008391
- F1995-0381
- CS-0008348
- 5-23-06-00425 (Beilstein Handbook Reference)
- 1H-Imidazole, 4,5-dihydro-2-phenyl-
- 2-phenyl imidazoline
- D78018
- Z283858536
- AKOS001429412
- 4,5-dihydro-2-phenylimidazole
- P0685
- NSC-54747
- Q63392122
- CHEMBL274548
- SCHEMBL105024
- 2-Imidazoline, 2-phenyl- (6CI,7CI,8CI); 2-Phenyl-2-imidazoline
- +Expand
-
- MFCD00005180
- BKCCAYLNRIRKDJ-UHFFFAOYSA-N
- 1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)
- N1CCNC=1C1C=CC=CC=1
Computed Properties
- 146.08400
- 1
- 2
- 1
- 146.084
- 11
- 157
- 0
- 0
- 0
- 0
- 0
- 1
- 0.9
- nothing
- 0
- 24.4A^2
Experimental Properties
- 0.80080
- 24.39000
- 1.5600 (estimate)
- dissolution
- 181°C/20mmHg(lit.)
- 100.0 to 103.0 deg-C
- Fahrenheit: 303.8 ° f
Celsius: 151 ° c - White crystals
- Not determined
- 325(lit.)
- 1,15 g/cm3
2-Phenyl-2-imidazoline Security Information
- GHS07
- NJ4395500
- 3
- S26-S36/37/39-S45-S37/39
- R36/37/38
- Xi
- UN 3263 8/PG 2
- H302-H315-H319
- P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- warning
- Keep in dark place,Inert atmosphere,Room temperature(BD23178)
- Ⅲ
- 22-38-41-50/53
- Danger
- Yes
2-Phenyl-2-imidazoline Customs Data
- 2933290090
-
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Phenyl-2-imidazoline Price
2-Phenyl-2-imidazoline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: tert-Butyl hypochlorite ; 2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: tert-Butyl hypochlorite ; 2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Reference
- Direct oxidative conversion of aldehydes and alcohols to 2-imidazolines and 2-oxazolines using molecular iodineTetrahedron, 2007, 63(6), 1474-1480,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Reference
- An efficient preparation of 2-imidazolines and imidazoles from aldehydes with molecular iodine and (diacetoxyiodo)benzeneSynlett, 2006, (2), 227-230,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Ethanol ; 1 h, reflux; cooled
1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
- Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C-N bond formationRSC Advances, 2015, 5(76), 62194-62201,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Dichloromethane ; 30 min, 0 °C
1.2 Reagents: N-Bromosuccinimide ; overnight, rt
1.3 Reagents: Sodium dithionite Solvents: Water
1.2 Reagents: N-Bromosuccinimide ; overnight, rt
1.3 Reagents: Sodium dithionite Solvents: Water
Reference
- One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substratesTetrahedron, 2007, 63(3), 638-643,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: N-Bromosaccharin Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt
Reference
- Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activitySustainable Chemistry and Pharmacy, 2023, 34,,
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Reference
- Synthesis of novel C-2 substituted imidazoline derivatives having the norbornene/dibenzobarrelene skeletonsARKIVOC (Gainesville, 2018, (7), 131-142,
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: tert-Butanol ; 20 min, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C
1.3 Reagents: Sodium dithionite Solvents: Water ; rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C
1.3 Reagents: Sodium dithionite Solvents: Water ; rt
Reference
- A facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodideSynthesis, 2011, (10), 1599-1603,
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
- Carbon-transfer reactions of Δ2-oxazolinium and -thiazolinium cationsTetrahedron, 1986, 42(5), 1449-60,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C
1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C
Reference
- Green Synthesis of 2-Substituted Imidazolines using Hydrogen Peroxide Catalyzed by Tungstophosphoric Acid and Tetrabutylammonium Bromide in WaterJournal of Heterocyclic Chemistry, 2019, 56(3), 998-1002,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane , Palladium chloride Solvents: Toluene ; 16 h, reflux
Reference
- Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and DiaminesJournal of Organic Chemistry, 2013, 78(8), 4158-4164,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Iodine , (SP-4-2)-[(αR)-α-(Hydroxy-κO)benzeneacetato-κO][(αS)-α-(hydroxy-κO)benzeneacetat… Solvents: Toluene ; 20 min, 90 °C
Reference
- Microwave-assisted cascade cycloaddition for C-N bond formation: an approach to the construction of 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivativesSynthesis, 2013, 45(18), 2525-2532,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: (2-Thiophenecarboxylato-κO2,κS1)copper Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; rt; 2 h, 100 °C
Reference
- Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocyclesJournal of Organic Chemistry, 2007, 72(12), 4440-4448,
2-Phenyl-2-imidazoline Raw materials
- Benzaldehyde
- Oxazolium, 4,5-dihydro-3,4,4-trimethyl-2-phenyl-, iodide
- Iodobenzene
- Tert-BUTYL ISOCYANIDE
- 2-Imidazolidinethione
- Phenylboronic acid
2-Phenyl-2-imidazoline Preparation Products
2-Phenyl-2-imidazoline Suppliers
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2-Phenyl-2-imidazoline Related Literature
-
B. Adcock,Alexander Lawson J. Chem. Soc. 1965 474
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Jonathan H. Barnard,Chao Wang,Neil G. Berry,Jianliang Xiao Chem. Sci. 2013 4 1234
-
Robin S. Bon,Nanda E. Sprenkels,Manoe M. Koningstein,Rob F. Schmitz,Frans J. J. de Kanter,Alexander D?mling,Marinus B. Groen,Romano V. A. Orru Org. Biomol. Chem. 2008 6 130
-
Alexander V. Aksenov,Nicolai A. Aksenov,Nikolai A. Arutiunov,Vladimir V. Malyuga,Sergey N. Ovcharov,Michael Rubin RSC Adv. 2019 9 39458
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Shuaishuai Shang,Shenni Li,Changjun Peng,Honglai Liu,Jun Hu J. Mater. Chem. C 2023 11 7397
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Jing Li,Degong Jia,Zengjing Guo,Yangqing Liu,Yinong Lyu,Yu Zhou,Jun Wang Green Chem. 2017 19 2675
-
Michalina Anio?a,Andrzej Katrusiak,Reza Kia CrystEngComm 2012 14 6424
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Myungmo Lee,Young-Ju Lee,Eunyoung Park,Yohan Park,Min Woo Ha,Suckchang Hong,Yeon-Ju Lee,Taek-Soo Kim,Mi-hyun Kim,Hyeung-geun Park Org. Biomol. Chem. 2013 11 2039
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Xianhai Tian,Lina Song,Ertong Li,Qiang Wang,Wenquan Yu,Junbiao Chang RSC Adv. 2015 5 62194
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10. Cellulose solvent-based pretreatment for enhanced second-generation biofuel production: a reviewBehzad Satari,Keikhosro Karimi,Rajeev Kumar Sustainable Energy Fuels 2019 3 11
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